2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanoic acid
Description
2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanoic acid is a pyrazole-based carboxylic acid derivative characterized by a central pyrazole ring substituted with methyl and phenyl groups at the 1- and 5-positions, respectively. The propanoic acid moiety is attached to the pyrazole core via a methyl branch at the 3-position. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and steric bulk from the methyl and phenyl substituents.
Properties
IUPAC Name |
2-methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-9-12(14(2,3)13(17)18)15-16(10)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMVOPGODKVPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1893564-19-6 | |
| Record name | 2-methyl-2-(5-methyl-1-phenyl-1H-pyrazol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used is 1-phenyl-1,3-butanedione.
Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the pyrazole ring through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Formation of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group at the 2-position of the pyrazole ring. This can be achieved through a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanoic acid follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as recrystallization and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-inflammatory and analgesic drugs.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers use the compound to study enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, making it valuable in the chemical industry.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Key Observations :
- The target compound lacks extended heterocyclic systems (e.g., thiazolidinone in 13k or triazole in ZINC8857332), resulting in a simpler topology.
- Unlike haloxyfop, which features a phenoxy-pyridine scaffold optimized for herbicidal activity, the target compound’s pyrazole core may favor interactions with biological targets such as enzymes or receptors .
- Fluorine and sulfur-containing groups in analogs like 13k and ZINC8857332 enhance electronegativity and metabolic stability, whereas the target compound relies on methyl and phenyl groups for steric shielding .
Physicochemical Properties
- Melting Point: Compound 13k () exhibits a melting point of 114–116°C, attributed to its rigid thiazolidinone ring and fluorine substituents. The target compound’s melting point is likely higher due to its aromatic phenyl group but lower than 13k due to the absence of polar thioxo groups .
- Solubility: The carboxylic acid group in all compounds confers water solubility at physiological pH. However, haloxyfop’s lipophilic trifluoromethyl and chloro groups enhance membrane permeability, a trait less pronounced in the target compound .
- Spectroscopic Signatures : The target compound’s NMR and IR profiles would resemble those of 13k but lack signals for C=S (1230 cm⁻¹) and C-F (1122 cm⁻¹) observed in the latter .
Biological Activity
2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanoic acid is a pyrazole derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a pyrazole ring, a phenyl group, and a propanoic acid moiety. This configuration contributes to its reactivity and biological profile.
Anti-inflammatory Activity
Research indicates that 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanoic acid exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. For instance, studies have compared its efficacy to indomethacin, a well-known anti-inflammatory drug, demonstrating comparable results in carrageenan-induced edema models .
Analgesic Effects
The compound has also been evaluated for analgesic effects. In various animal studies, it has demonstrated the ability to alleviate pain through mechanisms that may involve the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis .
Antimicrobial Activity
Preliminary studies suggest that 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanoic acid may possess antimicrobial properties. It has been tested against several bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent .
The biological activity of 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanoic acid is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their activity. This is particularly relevant in the context of COX enzymes involved in inflammatory processes.
- Receptor Modulation : It may also interact with various receptors on cell surfaces, influencing signal transduction pathways that regulate inflammatory responses and pain perception .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanoic acid | Pyrazole ring, phenyl group, propanoic acid | Anti-inflammatory, analgesic, antimicrobial |
| 2-Methyl-2-phenylpropanoic acid | Lacks pyrazole ring | Limited biological activity |
| 5-Methyl-1-phenylpyrazole | Lacks propanoic acid group | Reduced therapeutic applications |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of pyrazole derivatives, including 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanoic acid:
- Anti-inflammatory Study : A study involving carrageenan-induced edema in mice demonstrated that the compound significantly reduced inflammation compared to control groups .
- Analgesic Evaluation : In models assessing pain response, the compound exhibited analgesic properties comparable to established medications like indomethacin .
- Antimicrobial Testing : Preliminary tests against bacterial strains such as E. coli and Bacillus subtilis indicated potential antimicrobial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
